
Pentatetracontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentatetracontane is a long-chain hydrocarbon with the molecular formula C45H92 . It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is notable for its high molecular weight and long carbon chain, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentatetracontane can be synthesized through the catalytic hydrogenation of long-chain alkenes or alkynes. The process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The hydrogenation reaction converts the unsaturated hydrocarbons into saturated alkanes, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the fractional distillation of crude oil, where it is separated from other hydrocarbons based on its boiling point. This method is efficient for obtaining large quantities of the compound, which can then be further purified through recrystallization or other refining techniques .
Chemical Reactions Analysis
Types of Reactions
Pentatetracontane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to oxygen or other oxidizing agents, this compound can undergo combustion to produce carbon dioxide and water.
Substitution: In the presence of halogens such as chlorine or bromine, this compound can undergo halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Requires oxygen or other oxidizing agents, typically at high temperatures.
Substitution: Involves halogens like chlorine or bromine, often in the presence of light or heat to initiate the reaction.
Cracking: Utilizes high temperatures and pressures, sometimes with the aid of catalysts such as zeolites.
Major Products Formed
Oxidation: Carbon dioxide and water.
Substitution: Halogenated alkanes.
Cracking: Smaller hydrocarbons, including alkanes, alkenes, and alkynes.
Scientific Research Applications
Pentatetracontane has several applications in scientific research:
Chemistry: Used as a standard for calibrating instruments in gas chromatography due to its well-defined structure and properties.
Biology: Studied for its role in the formation of biological membranes and its interactions with other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems, where its hydrophobic nature can aid in the encapsulation and transport of hydrophobic drugs.
Mechanism of Action
The mechanism of action of pentatetracontane is primarily physical rather than chemical. Its long carbon chain and hydrophobic nature allow it to interact with other hydrophobic molecules, making it useful in applications such as drug delivery and material science. The molecular targets and pathways involved are typically related to its ability to form stable interactions with other hydrophobic compounds .
Comparison with Similar Compounds
Similar Compounds
Pentatriacontane (C35H72): Another long-chain alkane with similar properties but a shorter carbon chain.
Hexatriacontane (C36H74): Slightly longer than pentatriacontane but shorter than pentatetracontane.
Heptatriacontane (C37H76): Another long-chain alkane with properties similar to this compound.
Uniqueness
This compound is unique due to its specific chain length, which gives it distinct physical and chemical properties compared to shorter or longer alkanes. Its high molecular weight and long carbon chain make it particularly useful in applications requiring stable, hydrophobic interactions .
Properties
CAS No. |
7098-23-9 |
|---|---|
Molecular Formula |
C45H92 |
Molecular Weight |
633.2 g/mol |
IUPAC Name |
pentatetracontane |
InChI |
InChI=1S/C45H92/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3 |
InChI Key |
VYRMHDHLFQRAAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


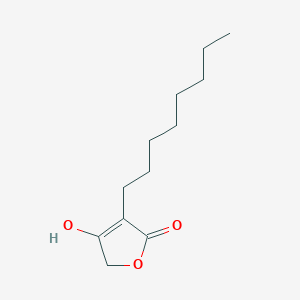
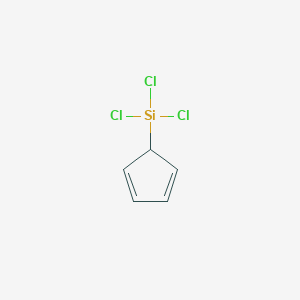

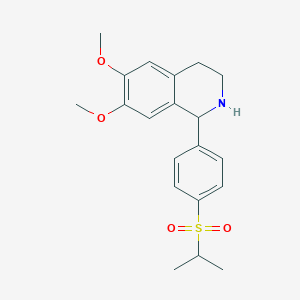

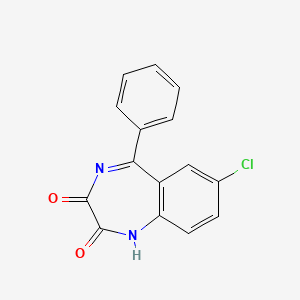
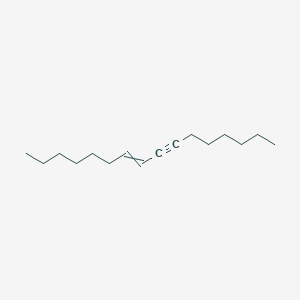

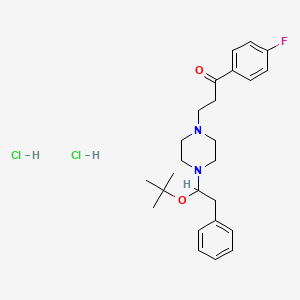
![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
silane](/img/structure/B14713525.png)
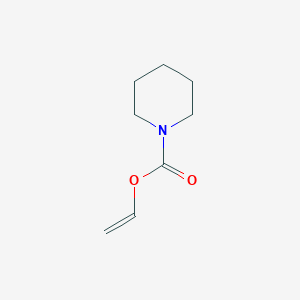
![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)
